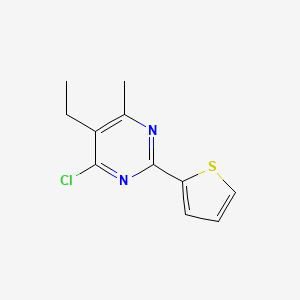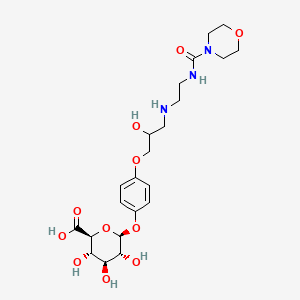
Xamoterol beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xamoterol beta-D-Glucuronide is a derivative of Xamoterol, a cardiac stimulant used in the treatment of heart failure. Xamoterol acts as a selective partial agonist of the beta-1-adrenergic receptor, providing cardiac stimulation at rest but acting as a blocker during exercise . The glucuronide conjugate of Xamoterol is formed through the process of glucuronidation, which enhances the compound’s solubility and facilitates its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xamoterol beta-D-Glucuronide typically involves the glucuronidation of Xamoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of beta-glucuronidase enzymes, which catalyze the transfer of glucuronic acid to Xamoterol. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where beta-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The reaction conditions, such as pH, temperature, and enzyme concentration, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Xamoterol beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent form, Xamoterol.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Applications De Recherche Scientifique
Xamoterol beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: Investigated for its role in cellular metabolism and its interactions with beta-1-adrenergic receptors.
Medicine: Explored for its potential therapeutic effects in heart failure and other cardiovascular conditions.
Industry: Utilized in the development of analytical methods for detecting and quantifying glucuronide conjugates in biological samples
Mécanisme D'action
Xamoterol beta-D-Glucuronide exerts its effects by interacting with beta-1-adrenergic receptors. As a partial agonist, it modulates the sympathetic control of the heart, improving systolic and diastolic function. The glucuronide conjugate enhances the compound’s solubility and facilitates its excretion, reducing the risk of accumulation and potential side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xamoterol: The parent compound, which acts as a selective partial agonist of the beta-1-adrenergic receptor.
Other beta-1-adrenergic receptor agonists: Compounds such as Dobutamine and Metoprolol, which also target beta-1-adrenergic receptors but differ in their pharmacokinetic and pharmacodynamic properties
Uniqueness
Xamoterol beta-D-Glucuronide is unique due to its glucuronide conjugate form, which enhances its solubility and facilitates excretion. This property distinguishes it from other beta-1-adrenergic receptor agonists, which may not undergo glucuronidation and may have different pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C22H33N3O11 |
|---|---|
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1 |
Clé InChI |
MYOPHKPKLKCKRH-DNPGXZAYSA-N |
SMILES isomérique |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
SMILES canonique |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


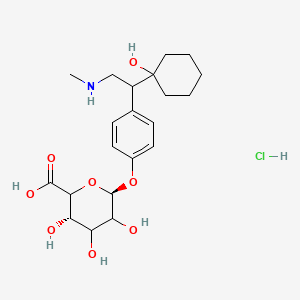
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
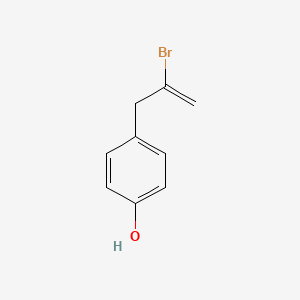
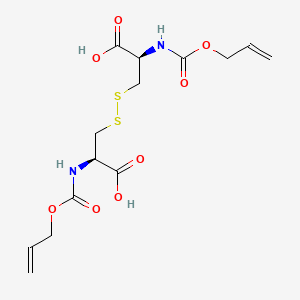
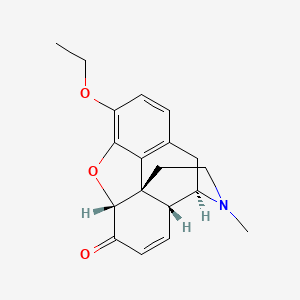
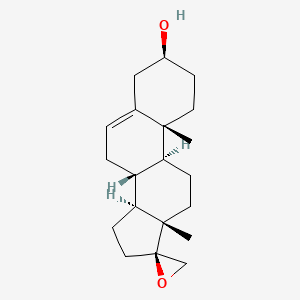
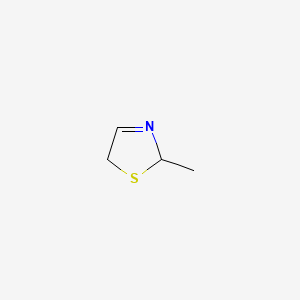
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
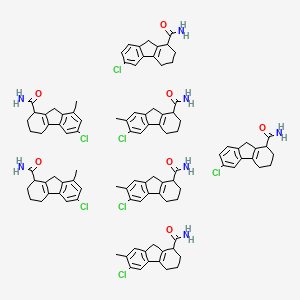
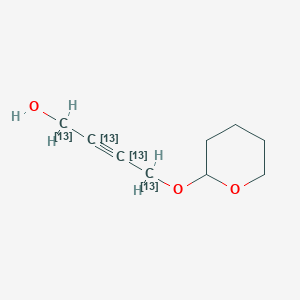
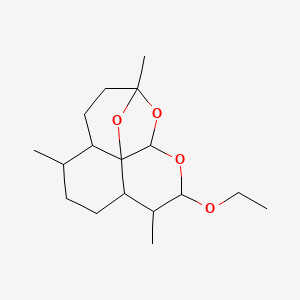
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
